{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine
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Overview
Description
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, also known as N1,N~1~-diisopropyl-N~2~-methyl-1,2-ethanediamine, is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . This compound is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine typically involves the reaction of N,N-diisopropylethylenediamine with methyl iodide under basic conditions. The reaction proceeds as follows:
Starting Materials: N,N-diisopropylethylenediamine and methyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen iodide formed during the reaction.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the preparation of biologically active amides and other derivatives that have potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. Additionally, its derivatives may interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine:
N,N-Diisopropylmethylamine: A similar compound with one less ethylene group, used in similar applications but with different reactivity profiles.
Uniqueness
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is unique due to its specific structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBBCNIVOVKLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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